molecular formula C20H22ClFN2O2 B2754089 3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 2034548-91-7

3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2754089
CAS RN: 2034548-91-7
M. Wt: 376.86
InChI Key: PQHPGJZGFPFVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H22ClFN2O2 and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aurora Kinase Inhibition for Cancer Treatment

Compounds with structural similarities have been investigated for their ability to inhibit Aurora kinases, which play a critical role in cell division. By targeting these enzymes, such compounds may offer therapeutic potential in treating cancer through the inhibition of tumor cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Antitumor Activity

Novel pyrimidinyl pyrazole derivatives, including those with fluorine substitutions, have shown significant cytotoxic activity against several tumor cell lines. This suggests that structurally similar compounds could be synthesized and evaluated for their antitumor activities, offering a pathway for the development of new cancer treatments (H. Naito et al., 2005).

Anti-Lung Cancer Activity

Compounds bearing fluoro substituents have demonstrated anticancer activity against lung cancer cell lines at low concentrations. This indicates the potential for developing targeted therapies for lung cancer using similar chemical frameworks (A. G. Hammam et al., 2005).

Synthesis and Molecular Conformations

Research into closely related compounds has also focused on their synthesis and structural characterization, providing a foundation for understanding their molecular conformations and potential interactions with biological targets. Such studies are crucial for the rational design of new drugs and for predicting their behavior in biological systems (B. K. Sagar et al., 2017).

TRPV1 Antagonism for Pain Management

Pyridine derivatives have been explored for their activity as hTRPV1 antagonists, indicating potential applications in pain management. By blocking the TRPV1 receptor, these compounds could offer new avenues for treating pain and inflammation (H. Ryu et al., 2015).

properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O2/c21-17-5-3-14(12-18(17)22)4-6-19(25)24-20(15-7-10-26-11-8-15)16-2-1-9-23-13-16/h1-3,5,9,12-13,15,20H,4,6-8,10-11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHPGJZGFPFVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-fluorophenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

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